N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Overview
Description
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position
Mechanism of Action
Target of Action
TCMDC-123784 primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation within the malaria parasite. By inhibiting PfAsnRS, TCMDC-123784 disrupts protein synthesis, affecting essential cellular processes.
Pharmacokinetics
TCMDC-123784 exhibits favorable pharmacokinetic properties, including low mammalian cell toxicity and a low propensity for resistance development . Its absorption, distribution, metabolism, and excretion (ADME) properties contribute to its efficacy.
Action Environment
Environmental factors play a crucial role in TCMDC-123784’s efficacy and stability. Factors such as temperature, pH, and host immune responses influence its action. Additionally, drug interactions and local variations impact its effectiveness in different regions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of quinazoline derivatives to introduce the nitro group at the 6th position.
Halogenation: Introduction of the chloro and fluoro substituents on the phenyl ring.
Amination: Coupling of the halogenated phenyl ring with the quinazoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Quinazolines: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It is investigated as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets associated with cancer and other diseases.
Industrial Applications: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative with similar EGFR inhibitory activity.
Pelitinib: A selective and irreversible inhibitor of EGFR.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features and biological activity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and nitro groups enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCCXLHESAETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408139 | |
Record name | TCMDC-123784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184356-50-1 | |
Record name | TCMDC-123784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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